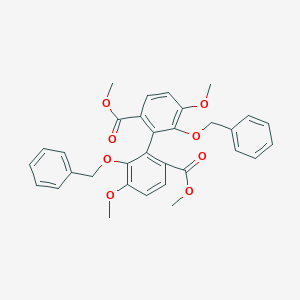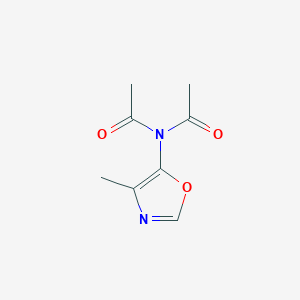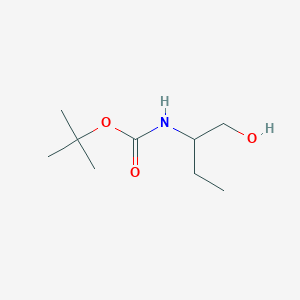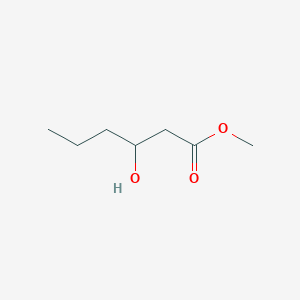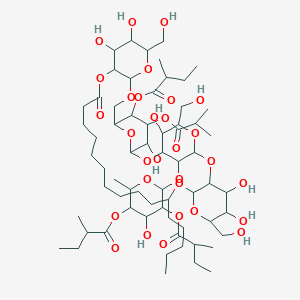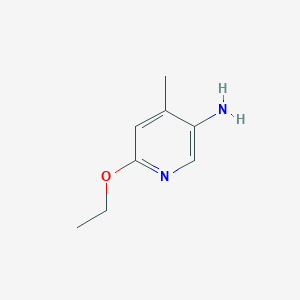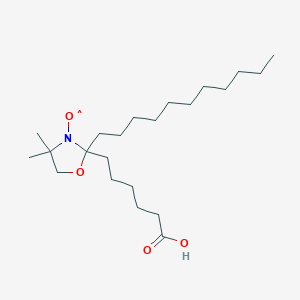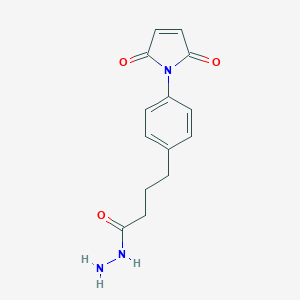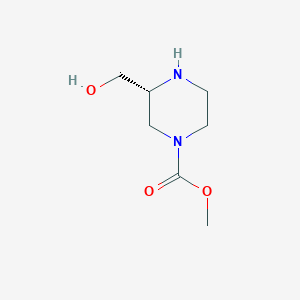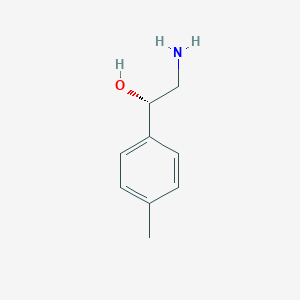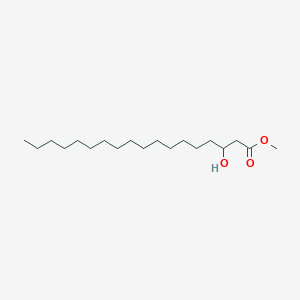
3-羟基十八烷酸甲酯
概述
描述
Methyl 3-hydroxyoctadecanoate is an organic compound with the molecular formula C19H38O3This compound is part of the fatty acid methyl esters (FAME) category, which are commonly used in various industrial and research applications .
科学研究应用
Methyl 3-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants
作用机制
Target of Action
Methyl 3-hydroxyoctadecanoate is a complex compound with a molecular formula of C19H38O3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that hydroxy fatty acids can have significant roles in various biological processes
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially influence the action of Methyl 3-hydroxyoctadecanoate .
生化分析
Biochemical Properties
Methyl 3-hydroxyoctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, methyl 3-hydroxyoctadecanoate may interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids for metabolic processes .
Cellular Effects
Methyl 3-hydroxyoctadecanoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids . Furthermore, methyl 3-hydroxyoctadecanoate can affect cell signaling pathways related to energy homeostasis and inflammation, thereby influencing cellular responses to metabolic stress .
Molecular Mechanism
The molecular mechanism of action of methyl 3-hydroxyoctadecanoate involves its interactions with specific biomolecules. It can bind to enzymes, such as lipases, and modulate their activity, either inhibiting or activating them depending on the context . This binding interaction can lead to changes in the rate of lipid hydrolysis and subsequent fatty acid availability. Additionally, methyl 3-hydroxyoctadecanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-hydroxyoctadecanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-hydroxyoctadecanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to methyl 3-hydroxyoctadecanoate in in vitro or in vivo studies may result in cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of methyl 3-hydroxyoctadecanoate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and energy homeostasis . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or disrupting normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Methyl 3-hydroxyoctadecanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are involved in the activation and breakdown of fatty acids . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, methyl 3-hydroxyoctadecanoate may affect the synthesis of complex lipids, such as triglycerides and phospholipids, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, methyl 3-hydroxyoctadecanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s solubility in lipids allows it to accumulate in lipid-rich areas, such as adipose tissue and cell membranes, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of methyl 3-hydroxyoctadecanoate is influenced by targeting signals and post-translational modifications. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . The presence of specific targeting signals can direct methyl 3-hydroxyoctadecanoate to these compartments, ensuring its proper localization and function within cells .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoctadecanoate can be synthesized through the reduction of ketoesters. One common method involves dissolving the ketoester in methanol and slowly adding sodium borohydride while stirring. The reaction mixture is then stirred for 12 hours and concentrated in vacuo .
Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxyoctadecanoate typically involves the esterification of 3-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. This process is followed by purification steps to obtain the desired ester product .
化学反应分析
Types of Reactions: Methyl 3-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-ketooctadecanoate or 3-carboxyoctadecanoate.
Reduction: Formation of 3-hydroxyoctadecanol.
Substitution: Formation of various esters or ethers depending on the substituent used.
相似化合物的比较
Methyl 3-hydroxytetradecanoate: A shorter-chain analog with similar chemical properties but different physical characteristics.
Methyl 3-hydroxydodecanoate: Another shorter-chain analog with distinct applications in research and industry.
Methyl 12-hydroxyoctadecanoate: A positional isomer with the hydroxyl group located at a different position on the carbon chain .
Uniqueness: Methyl 3-hydroxyoctadecanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct physical and chemical properties. These characteristics make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
属性
IUPAC Name |
methyl 3-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHAQIRKIFLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337117 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-36-2 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The identification of methyl 3-hydroxyoctadecanoate in Minuartia recurva is significant for several reasons. Firstly, this compound, along with γ-lactones of palmitic and stearic acids, represents a rare class of plant metabolites. [] Secondly, this discovery marks the first reported instance of these compounds within the Caryophyllaceae family. [] This finding contributes valuable knowledge to the chemical diversity of this plant family and opens up potential avenues for future research. Reference:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

